molecular formula C16H21NO4S B2422378 (E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351663-77-8

(E)-9-(styrylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No. B2422378
CAS RN: 1351663-77-8
M. Wt: 323.41
InChI Key: VJEWAOWDRRWNAS-VGOFMYFVSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed, marking the first report of spiromorpholinotetrahydropyran derivatives synthesis through Prins bicyclization (B. Reddy et al., 2014).
  • 1-Aroyl-2-styrylsulfonylethene is used as a precursor for synthesizing various sulfur-containing heterocycles, including 7-aroyl-11-aryl-2,4-diazaspiro[5,5]undecane-1,3,5-trione-9-thia-9,9-dioxide (D. B. Reddy et al., 2001).

Chemical Reagents and Processes

  • 9-Fluorenylmethoxycarbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD) is described as a new reagent for preparing Fmoc-amino acids with high yields and purity, highlighting its stability compared to Fmoc-OSu (B. L. Rao et al., 2016).

Conformational Studies

  • Conformational study of 1,3-dioxa-9-azaspiro[5,5]undecanes shows the existence of four conformations depending on the nature of substituents, with significant implications for their chemical behavior (J. Bassus et al., 1978).

Applications in Synthesis of Complex Molecules

  • The reaction of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde leads to the synthesis of complex diazaspiro derivatives, showcasing the versatility of these compounds in organic synthesis (A. Khrustaleva et al., 2018).

Medicinal Chemistry and Drug Development

  • Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents: Derivatives of the 1-oxa-9-azaspiro[5.5]undecane were used in the synthesis of new fluoroquinolone derivatives, with significant antibacterial activity against specific bacterial strains (A. Lukin et al., 2022).
  • Synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ1 receptor ligands for potential brain imaging agents (Jiale Tian et al., 2020).

Mechanism of Action

This refers to how the compound interacts with biological systems, if applicable. It could involve studying its interactions with enzymes, receptors, or other molecules in the body .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

9-[(E)-2-phenylethenyl]sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-22(19,14-7-15-5-2-1-3-6-15)17-10-8-16(9-11-17)20-12-4-13-21-16/h1-3,5-7,14H,4,8-13H2/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEWAOWDRRWNAS-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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